molecular formula C6H10N2O B15241414 2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine

2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine

Cat. No.: B15241414
M. Wt: 126.16 g/mol
InChI Key: DUMQMTCCFYLBSK-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine is a heterocyclic compound containing an oxazole ring The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,2-oxazol-4-YL)ethan-1-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(2-3-7)4-8-9-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMQMTCCFYLBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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